An In-depth Technical Guide to the Chemical Properties and Structure of Benzylaspartic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of Benzylaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to benzylaspartic acid. This compound and its derivatives are pivotal in peptide synthesis and serve as crucial intermediates in the development of novel therapeutics. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, biochemistry, and drug development.
Chemical Structure and Isomerism
Benzylaspartic acid is a derivative of the amino acid aspartic acid where a benzyl (B1604629) group is attached. The point of attachment of the benzyl group defines the specific isomer. The primary isomers of interest are:
-
N-Benzyl-DL-aspartic acid: The benzyl group is attached to the nitrogen atom of the amino group. This is a racemic mixture of the D and L enantiomers.
-
L-Aspartic acid α-benzyl ester: The benzyl group forms an ester with the α-carboxylic acid group.
-
L-Aspartic acid β-benzyl ester: The benzyl group forms an ester with the β-carboxylic acid group.[1]
The chirality of the α-carbon is a key feature, with the L-isomers being the most common in biochemical applications due to their natural origin. The presence of two carboxylic acid groups allows for the selective formation of α- and β-esters, which is fundamental in peptide synthesis for orthogonal protection strategies.
Quantitative Chemical Properties
The following tables summarize the key quantitative data for the primary isomers of benzylaspartic acid and their commonly used protected derivatives.
Table 1: Properties of Benzylaspartic Acid Isomers
| Property | N-Benzyl-DL-aspartic acid | L-Aspartic acid α-benzyl ester | L-Aspartic acid β-benzyl ester |
| IUPAC Name | 2-(benzylamino)butanedioic acid | (2S)-2-amino-4-(benzyloxy)-4-oxobutanoic acid | (2S)-3-amino-4-oxo-4-(phenylmethoxy)butanoic acid |
| Molecular Formula | C11H13NO4[2] | C11H13NO4[3] | C11H13NO4[4] |
| Molecular Weight | 223.23 g/mol [2] | 223.2 g/mol [3] | 223.2 g/mol [4] |
| Melting Point | Not available | Not available | 196-208 °C[4] |
| Solubility | Not available | Not available | Insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] |
| Appearance | Not available | Not available | White crystalline powder[4] |
| Optical Rotation | Not applicable (racemic) | Not available | [a]D20 = +26 ± 2º (c=1 in 1N HCl)[4] |
| CAS Number | 5555-22-6[2] | 7362-93-8[3] | 2177-63-1[4] |
Table 2: Properties of Protected Benzylaspartic Acid Derivatives
| Property | Boc-L-aspartic acid α-benzyl ester | Boc-L-aspartic acid β-benzyl ester |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid | (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(phenylmethoxy)butanoic acid |
| Molecular Formula | C16H21NO6[5] | C16H21NO6[6] |
| Molecular Weight | 323.3 g/mol [5] | 323.3 g/mol [6] |
| Melting Point | 96 - 104 °C[5] | 96-105 °C[6] |
| Appearance | White crystalline powder[5] | White or off-white powder[6] |
| Optical Rotation | [a]D20 = -23 ± 2 º (c=1 in MeOH)[5] | [a]D20 = +7.5º to +9.5º (c=2% in AcOH)[6] |
| CAS Number | 30925-18-9[5] | 7536-58-5[6] |
Experimental Protocols
Detailed methodologies for the synthesis of benzylaspartic acid isomers are crucial for their application in research and development.
Synthesis of L-Aspartic Acid β-benzyl Ester
This protocol describes a method for the selective esterification of the β-carboxylic acid group of L-aspartic acid.
Materials:
-
L-aspartic acid
-
Benzyl alcohol
-
Acetyl chloride
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Methyl tert-butyl ether
-
2-Propanol
-
Calcium chloride
Procedure: [7]
-
A solution of 132.6 g (1.69 mol) of acetyl chloride in 2,500 ml (24.04 mol) of benzyl alcohol is cooled to 0° C.[7]
-
To this solution, 133.1 g (1.00 mol) of L-aspartic acid (dried over calcium chloride) is added in incremental portions with agitation.[7]
-
The mixture is stirred for 3 days at room temperature.[7]
-
The resulting solution is combined with 133.3 g (1.68 mol) of pyridine in incremental portions, and then agitated for 12 hours at room temperature.[7]
-
The separated product is collected by suction filtration.[7]
-
The crude product is washed with methyl tert-butyl ether and dried under vacuum.[7]
-
For purification, the product is dissolved in hot water containing a few drops of pyridine.[7]
-
The solution is filtered while hot and, after cooling, stored for 12 hours at 5° C.[7]
-
The separated crystals are collected by suction filtration, washed with water, and dried under vacuum over calcium chloride.[7]
-
The yield is 116.0 g of L-aspartic acid 4-(phenylmethyl) ester with a melting point of 206°-207° C (decomposition).[7]
Synthesis of N-Benzyloxycarbonyl-L-aspartic Acid
This protocol outlines the synthesis of N-protected L-aspartic acid, a common precursor in peptide synthesis.
Materials:
-
L-aspartic acid
-
Sodium hydroxide
-
Benzyl chloroformate (BCF)
-
Hydrochloric acid
Procedure: [8]
-
An aqueous solution of an alkaline metal salt of L-aspartic acid is prepared.[8]
-
Benzyl chloroformate (BCF) is added to the aqueous solution of the L-aspartic acid salt.[8]
-
The reaction is carried out at a temperature between 35° and 55° C, preferably between 46° and 50° C.[8]
-
The pH of the reaction mixture is maintained between 9.2 and 12.0, preferably between 10 and 11.[8]
-
Upon completion of the reaction (exhaustion of L-aspartic acid), the reaction mixture is acidified with hydrochloric acid to yield the free acid product.[8]
-
This process typically yields N-benzyloxycarbonyl-L-aspartic acid in high yields exceeding 90% and with a purity of better than 99%.[8]
Biological Activity and Applications
Benzylaspartic acid derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics. The benzyl group serves as a protecting group for the carboxylic acid functionality, preventing its participation in amide bond formation during peptide coupling reactions. The choice between the α- and β-benzyl ester allows for regioselective synthesis.
While direct and specific signaling pathways for benzylaspartic acid itself are not well-documented, its incorporation into larger peptide structures can significantly influence their biological activity. These modified peptides are investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor ligands. For instance, derivatives of N-benzoyl amino acids have been synthesized and evaluated for their antifungal activity.[9]
The parent molecule, L-aspartic acid, is a non-essential amino acid that functions as an excitatory neurotransmitter and is a precursor to other amino acids and nucleotides. The introduction of a benzyl group alters its physicochemical properties, such as lipophilicity, which can affect its transport across biological membranes and its interaction with biological targets.
Mandatory Visualizations
As no specific signaling pathways for benzylaspartic acid have been identified in the literature, the following diagram illustrates a generalized experimental workflow for the synthesis and purification of a benzylaspartic acid derivative, a fundamental process in its scientific and industrial application.
References
- 1. L-Aspartic acid 4-benzyl ester | 2177-63-1 [chemicalbook.com]
- 2. N-BENZYL ASPARTIC ACID [chembk.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US4888440A - Process for the preparation of aspartic acid 4-(phenylmethyl) ester - Google Patents [patents.google.com]
- 8. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 9. Evaluation of enzyme inhibition data in screening for new drugs [pubmed.ncbi.nlm.nih.gov]
